

Experimental protocol for recrystallization purification of 6-Methylnaphthalen-2-ol

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Compound of Interest

Compound Name: 6-Methylnaphthalen-2-ol

Cat. No.: B123276

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Application Note and Protocol

Topic: Experimental Protocol for Recrystallization Purification of **6-Methylnaphthalen-2-ol**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Recrystallization is a paramount technique for the purification of solid organic compounds. This application note provides a detailed, step-by-step protocol for the purification of **6-Methylnaphthalen-2-ol** via recrystallization. The procedure is based on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the compound of interest will form crystals, leaving impurities behind in the solution. This document outlines the appropriate solvent selection, safety precautions, the detailed experimental workflow, and methods for final product analysis, intended for professionals in research and drug development.

Physicochemical and Safety Data

A summary of the key properties and hazards associated with **6-Methylnaphthalen-2-ol** is presented below. This data is critical for safe handling and for understanding the principles behind the purification protocol.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ O	[1][2][3]
Molecular Weight	158.20 g/mol	[2][4]
Appearance	Brown to Dark Brown Solid	[3]
Melting Point	128-129 °C	[3][4]
Boiling Point	312.0 ± 11.0 °C at 760 mmHg	[1][4]
Solubility	Slightly soluble in Chloroform, Methanol. Suggested recrystallization solvents include Ethanol (EtOH) or ligroin.	[3]
GHS Pictogram	GHS07 (Harmful/Irritant)	[3][4]
Signal Word	Warning	[3][4]
Hazard Statements	H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[2][4][5]
Precautionary Statements	P261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338	[4][5]

Experimental Protocols

This section details the materials, equipment, safety measures, and a step-by-step procedure for the recrystallization of **6-Methylnaphthalen-2-ol**. Ethanol is recommended as the primary solvent based on literature suggestions for this compound.[3]

1. Materials and Equipment

- Reagents:

- Crude **6-Methylnaphthalen-2-ol**
- Ethanol (95% or absolute), ACS grade or higher
- Deionized water (for ice bath)
- Activated charcoal (optional, for colored impurities)
- Equipment:
 - Erlenmeyer flasks (appropriate sizes, e.g., 50 mL, 125 mL)
 - Hotplate with magnetic stirring capability
 - Magnetic stir bar
 - Beakers
 - Graduated cylinders
 - Büchner funnel and vacuum flask
 - Filter paper (sized for Büchner funnel)
 - Vacuum source (e.g., water aspirator or vacuum pump)
 - Spatula and glass stirring rod
 - Watch glass
 - Melting point apparatus
 - Analytical balance
 - Desiccator or vacuum oven

2. Safety Precautions

- Always perform the experiment in a well-ventilated fume hood.

- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
- Ethanol is flammable; ensure no open flames or spark sources are present. Use a steam bath or a spark-proof hotplate for heating.
- Handle hot glassware with appropriate tongs or heat-resistant gloves.
- **6-Methylnaphthalen-2-ol** is harmful if swallowed and causes skin, eye, and respiratory irritation.[2] Avoid inhalation of dust and direct contact with skin and eyes.
- Consult the Safety Data Sheets (SDS) for all chemicals used before starting the experiment.

3. Protocol for Recrystallization using Ethanol

Step 1: Dissolution

- Place the crude **6-Methylnaphthalen-2-ol** solid into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
- Add a small volume of ethanol, just enough to create a slurry.
- Gently heat the mixture on a hotplate with constant stirring.
- Add hot ethanol in small portions until the solid just completely dissolves. Note: It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as this maximizes the recovery yield.[6]

Step 2: Decolorization (Optional)

- If the resulting solution has a significant color from impurities, remove the flask from the heat source.
- Allow the solution to cool slightly before adding a small amount of activated charcoal (approximately 1-2% of the solute's weight).
- Reheat the solution to boiling for 2-5 minutes with stirring. The charcoal will adsorb the colored impurities.

- Perform a hot filtration using a fluted filter paper and a pre-heated funnel to remove the charcoal. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

Step 3: Crystallization

- Remove the flask containing the hot, saturated solution from the heat source.
- Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature on a heat-resistant surface. Slow cooling is essential for the formation of large, pure crystals.^[6]
- Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.

Step 4: Isolation of Crystals

- Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
- Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.
- Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.
- Use a spatula to transfer any remaining crystals from the flask. The liquid (mother liquor) will be drawn into the vacuum flask, leaving the crystals on the filter paper.

Step 5: Washing and Drying

- With the vacuum still applied, wash the crystals with a small volume of ice-cold ethanol. This helps to remove any residual mother liquor and soluble impurities from the crystal surfaces.
- Continue to draw air through the funnel for several minutes to partially dry the crystals.
- Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

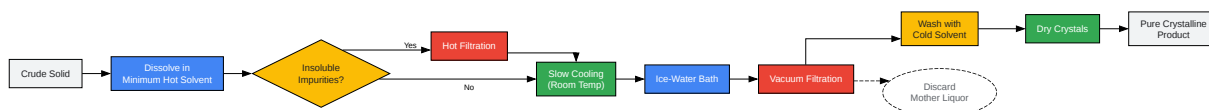
- Dry the crystals completely in a desiccator or a vacuum oven at a low temperature (well below the melting point) until a constant weight is achieved.

Step 6: Analysis

- Weigh the final dried product and calculate the percent recovery.
 - Percent Recovery (%) = (Mass of Pure Product / Mass of Crude Product) x 100
- Determine the melting point of the recrystallized **6-Methylnaphthalen-2-ol**. A pure compound will exhibit a sharp melting point range close to the literature value (128-129 °C). [3][4] A broad or depressed melting point indicates the presence of impurities.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the recrystallization process.



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Caption: Workflow for the recrystallization of **6-Methylnaphthalen-2-ol**.

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